Benzyl (((1r,4r)-4-ethynylcyclohexyl)methyl)carbamate
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Overview
Description
Benzyl N-{[(1r,4r)-4-ethynylcyclohexyl]methyl}carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, an ethynylcyclohexyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{[(1r,4r)-4-ethynylcyclohexyl]methyl}carbamate typically involves the reaction of benzyl chloroformate with the corresponding amine, (1r,4r)-4-ethynylcyclohexylmethylamine, under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of carbamates often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{[(1r,4r)-4-ethynylcyclohexyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
Benzyl N-{[(1r,4r)-4-ethynylcyclohexyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl N-{[(1r,4r)-4-ethynylcyclohexyl]methyl}carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the ethynylcyclohexyl moiety.
tert-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group for amines, removed under acidic conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group for amines, removed under basic conditions.
Uniqueness
Benzyl N-{[(1r,4r)-4-ethynylcyclohexyl]methyl}carbamate is unique due to its ethynylcyclohexyl moiety, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in organic chemistry .
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
benzyl N-[(4-ethynylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C17H21NO2/c1-2-14-8-10-15(11-9-14)12-18-17(19)20-13-16-6-4-3-5-7-16/h1,3-7,14-15H,8-13H2,(H,18,19) |
InChI Key |
CKVITEPJNKKELL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCC(CC1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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